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Compound of Interest

Compound Name: Ethyl 3-bromo-2-oxobutanoate

Cat. No.: B041073

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
bromo-2-oxobutanoate (CeHsBrOs), a valuable intermediate in organic synthesis. The
document details available experimental and predicted spectroscopic data, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in the
identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for Ethyl 3-
bromo-2-oxobutanoate.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
5.15-5.20 Quartet (q) 1H CH
4.32-4.45 Multiplet (m) 2H OCH:2
1.82-1.85 Doublet (d) 3H CHs (adjacent to CH)
1.38-1.41 Triplet (t) 3H CHs (of ethyl group)
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Solvent: CDCIz

. 1 13
Predicted Chemical Shift (8) ppm Assignment
~190 C=0 (ketone)
~160 C=0 (ester)
~63 OCH:2
~45 CHBr
~18 CHs (adjacent to CH)
~14 CHs (of ethyl group)

Note: These are predicted values and may vary from experimental results.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Predicted Frequency (cm™?) Functional Group
~2980 C-H stretch (aliphatic)
~1740 C=0 stretch (ester)
~1720 C=0 stretch (ketone)
~1250 C-O stretch (ester)
~650 C-Br stretch

Note: These are predicted values based on characteristic functional group absorptions.

Table 4: Mass Spectrometry (MS) Data
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Property Value

Molecular Formula CeH9BrOs

Molecular Weight 209.04 g/mol [1]

Predicted m/z of Molecular lon [M]* 208/210 (due to 7°Br/®1Br isotopes)

163/165 ([M-OCzHs]*), 129 ([M-Br]*), 87 ([M-Br-

Predicted Key Fragment lons (m/z)
C2H20]%), 43 (JCHsCQO]*)

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine.

Experimental Protocols

Detailed methodologies for the acquisition of the cited and predicted spectroscopic data are
outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz. The
sample of Ethyl 3-bromo-2-oxobutanoate was dissolved in deuterated chloroform (CDCls).
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin
film of the neat liquid sample would be placed between two potassium bromide (KBr) plates for
analysis. The spectrum would be recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (El)
source. The sample would be introduced into the ion source, and the resulting fragments would
be analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions would be recorded
to produce the mass spectrum.

Visualizations
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Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Ethyl 3-bromo-2-oxobutanoate.
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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide
complementary information for the structural elucidation of Ethyl 3-bromo-2-oxobutanoate.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b041073?utm_src=pdf-body
https://www.benchchem.com/product/b041073?utm_src=pdf-body-img
https://www.benchchem.com/product/b041073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ethyl 3-bromo-2-oxobutanoate

Structure

Molecular Weight
& Formula

Proton Environment [ Carbon Skeleton \ Functional Groups

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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